molecular formula C25H21N3O3S B149068 Tetramethylrhodamine isothiocyanate CAS No. 80724-20-5

Tetramethylrhodamine isothiocyanate

Cat. No. B149068
CAS RN: 80724-20-5
M. Wt: 443.5 g/mol
InChI Key: OBYNJKLOYWCXEP-UHFFFAOYSA-N
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Description

Tetramethylrhodamine Isothiocyanate Description

Tetramethylrhodamine isothiocyanate (TRITC) is a fluorescent label that has been utilized in various immunohistochemical techniques. It is known for its orange fluorescence, which is particularly useful for staining tissues that exhibit green auto-fluorescence, making it easier to distinguish from the background fluorescence that is common with other stains like fluorescein . TRITC has been applied in the study of chronic thyroiditis, where it successfully demonstrated the presence of human globulin in infiltrating lymphocytic cells, suggesting its role in the destruction of the thyroid gland during the disease .

Synthesis Analysis

While the provided data does not directly describe the synthesis of TRITC, it does mention the synthesis of related compounds that involve isothiocyanate groups. For example, the synthesis of a complex diamine with thiol units that can attach to organic and inorganic scaffolds is reported, which indicates the versatility of isothiocyanate-containing compounds in organic chemistry . Although this does not directly pertain to TRITC, it provides insight into the synthetic strategies that might be employed in the creation of similar fluorescent labels.

Molecular Structure Analysis

The molecular structure of TRITC isomers has been a subject of interest due to their applications in microbiological and immunochemical procedures. The isomer R of TRITC has been found to be more effective than isomer G in immunochemical work, which underscores the importance of understanding the structural differences between these isomers . The specific molecular structures of these isomers, however, are not detailed in the provided data.

Chemical Reactions Analysis

The data does not provide specific information on the chemical reactions involving TRITC. However, the use of isothiocyanate groups in the synthesis of other compounds, such as the tetraethylammonium pentakis(isothiocyanato)bis(2,2'-bipyridine)uranate(IV), suggests that isothiocyanate groups can form stable complexes with metals, which could be relevant to the chemical behavior of TRITC .

Physical and Chemical Properties Analysis

The physical and chemical properties of TRITC are not extensively covered in the provided data. However, the fact that TRITC is used as a fluorescent label implies that it has specific optical properties, such as a particular excitation and emission spectrum that allows for its use in fluorescence-based techniques . The stability of the fluorescent signal and its compatibility with various biological tissues and fixation methods would also be important properties for its application in immunohistochemistry .

Relevant Case Studies

The use of TRITC in the study of chronic thyroiditis serves as a relevant case study, demonstrating its application in identifying specific proteins within tissue samples. The fluorescent labeling allowed for the visualization of human globulin within the thyroid tissue of patients with chronic thyroiditis, which provided insights into the pathophysiology of the disease . Another case study involves the use of a tetramethylrhodamine-dextran conjugate for intracellular labeling of spinal neurons in cats, showcasing the compound's utility in neuroanatomical tracing and compatibility with immunohistochemistry .

Scientific Research Applications

  • Single-Molecule Measurements : TRITC has been used to investigate the optical behavior of dimers at the single-molecule level. This includes analyzing fluorescence confocal scanning microscopy and understanding exciton dynamics in multichromophoric systems (Hernando et al., 2003).

  • Fluorescence Probes in Biological Research : TRITC derivatives have been developed for use in biological research, such as in fluorescence microscopy. These derivatives have been used to create specific fluorescence probes, like those detecting hypochlorous acid inside phagosomes in real time (Kenmoku et al., 2007).

  • Spectroscopic Studies : Research has focused on the absorption and emission spectra of TRITC, particularly when embedded in various environments like water, silica surfaces, or nanoparticles. These studies are crucial for understanding the behavior of fluorescent probes in different settings (Pedone et al., 2010).

  • Cancer Research : TRITC-labeled chemical probes have been used for detecting acrolein in breast cancer cells, demonstrating its potential in cancer diagnostics and research (Pradipta et al., 2019).

  • Capillary Electrophoresis in Protein Analysis : TRITC has been used to label proteins for rapid separation by capillary electrophoresis, demonstrating its utility in protein analysis and biochemistry (Liu et al., 2000).

  • Glucose Sensing : TRITC-labeled molecules have been employed in the development of glucose sensors, indicating its application in biomedical sensing and diagnostics (Ibey et al., 2003).

  • Fluorescent Labeling in Biotechnology : Utilizing TRITC for the fluorescent labeling of biomolecules, such as in the development of probes for staphylococcal enterotoxin B detection, highlights its role in biotechnological applications (Lam et al., 2002).

Safety And Hazards

TRITC can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and respiratory irritation .

Future Directions

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been investigated . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .

properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)21-11-15(26-14-32)5-8-18(21)25(29)30/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYNJKLOYWCXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399568
Record name Tetramethylrhodamine isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylrhodamine isothiocyanate

CAS RN

80724-20-5
Record name Tetramethylrhodamine-6-isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylrhodamine isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAMETHYLRHODAMINE-6-ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JXE979JH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,500
Citations
ML Smith, TR Carski, CW Griffin - Journal of Bacteriology, 1962 - ncbi.nlm.nih.gov
The globulin fraction of horse antirabies serum was labeled at various dye-to-protein ratios ranging from 1: 10 (0.10 mg dye per mg protein) to 1: 80 (0.0125 mg dye per mg protein). The …
Number of citations: 31 www.ncbi.nlm.nih.gov
H Brismar, O Trepte, B Ulfhake - Journal of Histochemistry & …, 1995 - journals.sagepub.com
We report on the spectra and fluorescence lifetimes of four commonly used fluorophores: lissamine rhodamine (LRSC); tetramethyl rhodamine isothiocyanate (TRITC); Texas Red; and …
Number of citations: 77 journals.sagepub.com
V Sokolova, A Kovtun, R Heumann, M Epple - JBIC Journal of Biological …, 2007 - Springer
… To address this question, we used the red-fluorescing marker tetramethylrhodamine isothiocyanate (TRITC) covalently bound to bovine serum albumin (BSA) as a marker. CaP …
Number of citations: 65 link.springer.com
L Amante, A Ancona, L Forni - Journal of immunological methods, 1972 - Elsevier
… of immunoglobulins with amorphous or crystalline tetramethylrhodamine isothiocyanate (TRITC); the … with tetramethylrhodamine isothiocyanate (TRITC). The amorphous and the …
Number of citations: 88 www.sciencedirect.com
TL Barsby, SA Yarrow, JF Shepard - Stain Technology, 1984 - Taylor & Francis
… isothiocyanate (FITC) and tetramethylrhodamine isothiocyanate (TRITC). Following fusion, … ) alone or in combination with tetramethylrhodamine isothiocyanate (TRITC) or rhodamine …
Number of citations: 18 www.tandfonline.com
A Pinedo Pichilingue, A Thayyil, DF Dai… - …, 2023 - Wiley Online Library
… This is the first study that presents a full picture of the diagnostic performance of fluorescence microscopy (FM) with a tetramethylrhodamine isothiocyanate (TRITC) filter to diagnose RA …
Number of citations: 0 onlinelibrary.wiley.com
NR Bergquist, P Nilsson - Journal of Immunological Methods, 1974 - Elsevier
Dimethylsulfoxide (DMSO) dissolves tetramethylrhodamine isothiocyanate (TRITC) as well as fluorescein isothiocyanate (FITC) rapidly and completely. Furthermore, gamma globulin is …
Number of citations: 39 www.sciencedirect.com
A Thayyil, DF Dai, P Rastogi - Histopathology, 2023 - europepmc.org
… This is the first study that presents a full picture of the diagnostic performance of fluorescence microscopy (FM) with a tetramethylrhodamine isothiocyanate (TRITC) filter to diagnose RA …
Number of citations: 4 europepmc.org
DL Meadows, JS Shafer, JS Schultz - Journal of immunological methods, 1991 - Elsevier
… Tetramethylrhodamine isothiocyanate, 5,6-carboxytetramethylrhodamine succinimidyl ester (RHS), and eosin-5-isothiocyanate (EITC) were from Molecular Probes (Eugene, OR). All of …
Number of citations: 22 www.sciencedirect.com
D Kramer, H Klapper, F Miller - Spectroscopy Letters, 1968 - Taylor & Francis
… The use of tetramethylrhodamine isothiocyanate isomers R and G in microbiological and … Tetramethylrhodamine isothiocyanate (TMR) isomer R has been found to be more efficacious …
Number of citations: 8 www.tandfonline.com

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